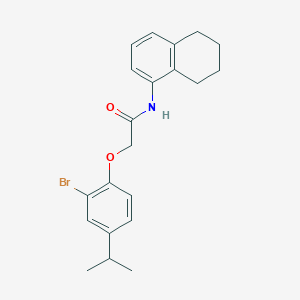![molecular formula C23H24N2O5S B296761 N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296761.png)
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research and other inflammatory diseases.
Mécanisme D'action
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By preventing the translocation of NF-κB to the nucleus, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the expression of genes involved in inflammation and cell proliferation, leading to apoptosis in cancer cells and reduced inflammation in various disease models.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its specificity for NF-κB inhibition, which allows for targeted inhibition of NF-κB without affecting other signaling pathways. However, one limitation of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its potential toxicity at high concentrations, which may limit its use in vivo. In addition, the synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is complex and may be difficult for some laboratories to replicate.
Orientations Futures
For N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 include further investigation of its potential applications in cancer research and other inflammatory diseases. In addition, studies are needed to determine the optimal dosage and delivery methods for N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 in vivo. Other potential future directions include the development of more potent and selective NF-κB inhibitors based on the structure of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.
Méthodes De Synthèse
The synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 involves a multi-step process that begins with the reaction of 2-bromoacetophenone with magnesium in the presence of diethyl ether to form 2-phenyl-1-propanol. This intermediate is then reacted with 4-methoxybenzaldehyde to form 2-(4-methoxybenzyl)phenol. The final step involves the reaction of 2-(4-methoxybenzyl)phenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of triethylamine to form N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.
Applications De Recherche Scientifique
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been extensively studied for its potential applications in cancer research and other inflammatory diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-18-13-14-22(30-2)21(15-18)25(31(3,27)28)16-23(26)24-20-12-8-7-11-19(20)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
OOVVOXUPSGIPEV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)
